REACTION_SMILES
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[BrH:12].[CH3:1][C:2]12[CH2:3][CH2:4][CH2:5][C:6]([CH3:11])([CH2:7][CH2:8]1)[CH:9]2[OH:10]>>[CH3:1][C:2]12[CH2:3][CH2:4][CH2:5][C:6]([CH3:11])([CH2:7][CH2:8]1)[CH:9]2[Br:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12CCCC(C)(CC1)C2O
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Name
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Type
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product
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Smiles
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CC12CCCC(C)(CC1)C2Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |